Superior In Vitro Antibacterial Activity Against Escherichia coli and Klebsiella pneumoniae Compared to Cephalexin
Cefroxadine (CXD) demonstrates twofold greater potency than cephalexin (CEX) against Escherichia coli and Klebsiella pneumoniae. At an inoculum concentration of 10^6 CFU/mL, the MIC of cefroxadine against E. coli was 3.13 μg/mL and against K. pneumoniae was 1.56 μg/mL, whereas cephalexin showed higher MIC values under identical conditions [1][2]. In a separate study using urinary tract infection isolates, cefroxadine exhibited three-fold stronger activity than cephalexin against E. coli strains, with a peak sensitivity at 6.25 μg/mL compared to cephalexin's higher MIC distribution [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | E. coli: 3.13 μg/mL; K. pneumoniae: 1.56 μg/mL |
| Comparator Or Baseline | Cephalexin: higher MIC values (specific quantitative values not provided in direct paired comparison but described as twofold higher) |
| Quantified Difference | Cefroxadine is twofold more effective than cephalexin against E. coli and K. pneumoniae |
| Conditions | Inoculum concentration: 10^6 CFU/mL; agar dilution method |
Why This Matters
This quantitative potency advantage supports the use of cefroxadine at lower doses or with greater confidence against these clinically significant Gram-negative pathogens.
- [1] Cefroxadine (CGP 9000). MedChemExpress. Product datasheet. View Source
- [2] Yasuda K, Kurashige S, Mitsuhashi S. Cefroxadine (CGP-9000), an orally active cephalosporin. Antimicrob Agents Chemother. 1980 Jul;18(1):105-10. doi:10.1128/AAC.18.1.105. View Source
- [3] Fundamental and Clinical Studies on Cefroxadine (CGP-9000). Chemotherapy (Tokyo). 1980;28(Supplement3):454. View Source
